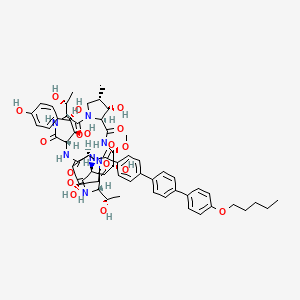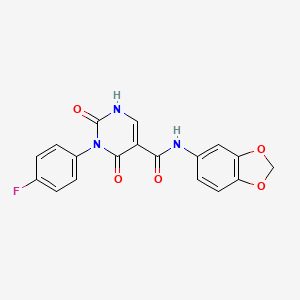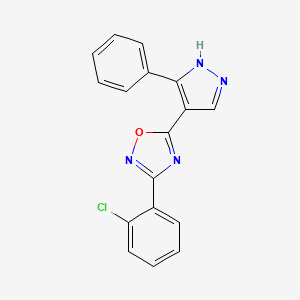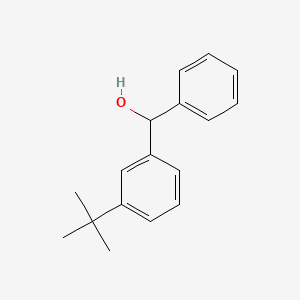
O-MethylAnidulafungin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-MethylAnidulafungin is a semi-synthetic derivative of anidulafungin, which belongs to the echinocandin class of antifungal agents. These compounds are known for their ability to inhibit the synthesis of β-(1,3)-glucan, an essential component of the fungal cell wall . This compound is primarily used in the treatment of invasive fungal infections, particularly those caused by Candida species .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-MethylAnidulafungin involves the methylation of anidulafungin. Anidulafungin itself is produced through a semi-synthetic process that starts with a fermentation product of Aspergillus nidulans . The methylation process typically involves the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions .
Industrial Production Methods
Industrial production of this compound follows a similar route to that of anidulafungin, with additional steps for methylation. The process involves large-scale fermentation, followed by extraction and purification of the fermentation product. The purified product is then subjected to methylation under controlled conditions to produce this compound .
Análisis De Reacciones Químicas
Types of Reactions
O-MethylAnidulafungin undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under oxidative conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methylated sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield de-methylated products .
Aplicaciones Científicas De Investigación
O-MethylAnidulafungin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of echinocandins.
Biology: Researchers use it to investigate the mechanisms of fungal cell wall synthesis and its inhibition.
Industry: This compound is used in the pharmaceutical industry for the development of new antifungal agents.
Mecanismo De Acción
O-MethylAnidulafungin exerts its antifungal effects by inhibiting the enzyme glucan synthase, which is responsible for the synthesis of β-(1,3)-glucan in the fungal cell wall . This inhibition disrupts the integrity of the fungal cell wall, leading to cell lysis and death. The compound specifically targets fungal cells, as glucan synthase is not present in mammalian cells, making it an effective and selective antifungal agent .
Comparación Con Compuestos Similares
Similar Compounds
Anidulafungin: The parent compound, also an echinocandin, with similar antifungal properties.
Caspofungin: Another echinocandin with a similar mechanism of action but different pharmacokinetic properties.
Micafungin: Similar to anidulafungin and caspofungin, used for the treatment of invasive fungal infections.
Uniqueness
O-MethylAnidulafungin is unique due to its methylated structure, which can influence its pharmacokinetic and pharmacodynamic properties. This modification can potentially enhance its stability and efficacy compared to its non-methylated counterparts .
Propiedades
Fórmula molecular |
C59H75N7O17 |
|---|---|
Peso molecular |
1154.3 g/mol |
Nombre IUPAC |
N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1S)-1-hydroxyethyl]-3-[(1R)-1-hydroxyethyl]-21-methoxy-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-[4-(4-pentoxyphenyl)phenyl]benzamide |
InChI |
InChI=1S/C59H75N7O17/c1-6-7-8-25-83-41-23-19-36(20-24-41)34-11-9-33(10-12-34)35-13-15-38(16-14-35)52(75)60-42-27-44(71)57(82-5)64-56(79)48-49(72)30(2)28-66(48)59(81)46(32(4)68)62-55(78)47(51(74)50(73)37-17-21-39(69)22-18-37)63-54(77)43-26-40(70)29-65(43)58(80)45(31(3)67)61-53(42)76/h9-24,30-32,40,42-51,57,67-74H,6-8,25-29H2,1-5H3,(H,60,75)(H,61,76)(H,62,78)(H,63,77)(H,64,79)/t30-,31-,32+,40+,42-,43-,44+,45-,46-,47-,48-,49-,50-,51-,57+/m0/s1 |
Clave InChI |
MTZYYAFSXXAZRZ-LFWAYUOPSA-N |
SMILES isomérico |
CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)N[C@H]4C[C@H]([C@H](NC(=O)[C@@H]5[C@H]([C@H](CN5C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H](NC4=O)[C@H](C)O)O)[C@@H]([C@H](C7=CC=C(C=C7)O)O)O)[C@@H](C)O)C)O)OC)O |
SMILES canónico |
CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC=C(C=C7)O)O)O)C(C)O)C)O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ditert-butyl (10R)-4-(2-hydroxyphenyl)-1,5,6,8,12-pentazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene-8,12-dicarboxylate](/img/structure/B14093157.png)
![1-(4-Butoxy-3-methoxyphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093163.png)
![1H-Imidazole-4-carboxylic acid, 5-(1-hydroxy-1-methylethyl)-2-propyl-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-, (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl ester](/img/structure/B14093167.png)
![Ethyl 3,6-dibromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B14093171.png)
![methyl {8-[4-(dimethylamino)phenyl]-1-methyl-2,4-dioxo-7-phenyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl}acetate](/img/structure/B14093179.png)

![5-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14093197.png)
![4-(4-fluorophenyl)-3-(2-hydroxyphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14093198.png)
![(6-Bromo-[2,4'-bipyridin]-4-yl)boronic acid](/img/structure/B14093199.png)
![2-(3-hydroxypropyl)-1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B14093201.png)
![1-(2-((4-chlorophenyl)amino)ethyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B14093214.png)
![8-(3-chloro-2-methylphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14093221.png)
